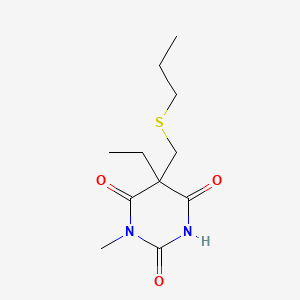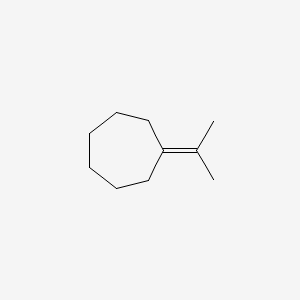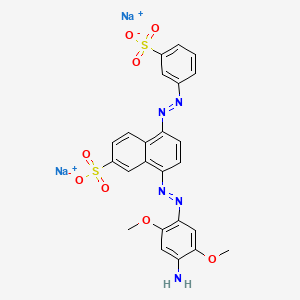
Disodium 8-((4-amino-2,5-dimethoxyphenyl)azo)-5-((3-sulphonatophenyl)azo)naphthalene-2-sulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is a synthetic azo dye with the molecular formula C24H19N5Na2O8S2 and a molecular weight of 615.50. This compound is known for its vibrant color and is widely used in various industrial applications, including textiles, food, and cosmetics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves a multi-step process that includes diazotization and coupling reactions. The starting materials typically include 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid. These compounds undergo diazotization to form diazonium salts, which are then coupled with naphthalene-2-sulfonic acid to produce the final azo dye.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity of the product. The final product is then purified through filtration, washing, and drying processes.
Analyse Chemischer Reaktionen
Types of Reactions
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can break the azo bonds, leading to the formation of aromatic amines.
Substitution: The compound can undergo substitution reactions, particularly on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Aromatic amines such as 4-amino-2,5-dimethoxyaniline and 3-aminobenzenesulfonic acid.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in the synthesis of other complex organic compounds.
Biology: Employed in staining techniques for microscopy and as a marker in various biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic agent.
Industry: Widely used as a dye in textiles, food, and cosmetics.
Wirkmechanismus
The mechanism of action of Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate involves its interaction with various molecular targets. The azo bonds in the compound can undergo cleavage under certain conditions, releasing aromatic amines that can interact with biological molecules. The compound can also form complexes with metal ions, affecting their bioavailability and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Disodium 3-[(4-acetamidophenyl)azo]-4-hydroxy-7-[(5-hydroxy-6-(phenylazo)-7-sulphonato-2-naphthyl)amino]carbonyl]amino]naphthalene-2-sulphonate
- **Disodium 4-amino-3-[(4-nitrophenyl)azo]naphthalene-1-sulfonate
Uniqueness
Disodium 8-[(4-amino-2,5-dimethoxyphenyl)azo]-5-[(3-sulfonatophenyl)azo]naphthalene-2-sulfonate is unique due to its specific structural features, such as the presence of both amino and methoxy groups on the phenyl ring, which contribute to its distinct chemical properties and applications.
Eigenschaften
CAS-Nummer |
68214-02-8 |
|---|---|
Molekularformel |
C24H19N5Na2O8S2 |
Molekulargewicht |
615.5 g/mol |
IUPAC-Name |
disodium;8-[(4-amino-2,5-dimethoxyphenyl)diazenyl]-5-[(3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C24H21N5O8S2.2Na/c1-36-23-13-22(24(37-2)12-19(23)25)29-28-21-9-8-20(17-7-6-16(11-18(17)21)39(33,34)35)27-26-14-4-3-5-15(10-14)38(30,31)32;;/h3-13H,25H2,1-2H3,(H,30,31,32)(H,33,34,35);;/q;2*+1/p-2 |
InChI-Schlüssel |
AFBIPPFHGMHBSS-UHFFFAOYSA-L |
Kanonische SMILES |
COC1=CC(=C(C=C1N)OC)N=NC2=C3C=C(C=CC3=C(C=C2)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


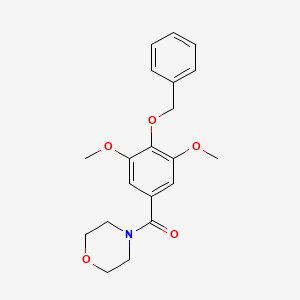
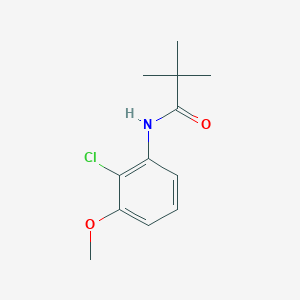
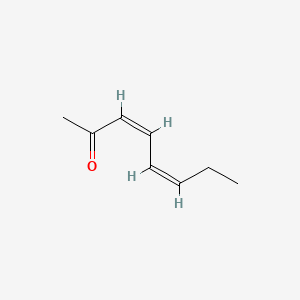
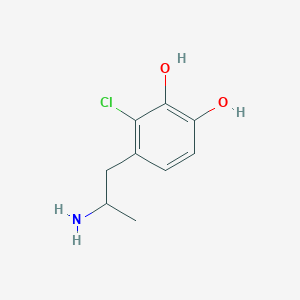

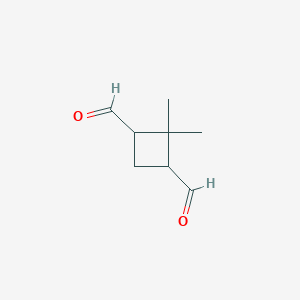
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
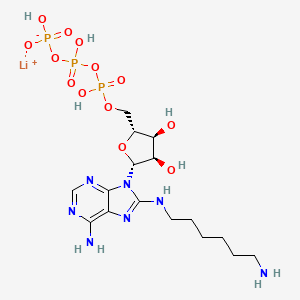
![2-Ethyl-6-[1-(2-pyridinyl)ethyl]pyridine](/img/structure/B13810074.png)
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)

